molecular formula C12H9N3O3S B2466656 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide CAS No. 2034288-77-0

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide

Cat. No.: B2466656
CAS No.: 2034288-77-0
M. Wt: 275.28
InChI Key: HRTAUQFGWLAMKO-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium This reaction proceeds at ambient temperature and yields the desired oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, reagents, and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c1-7-13-11(18-15-7)8-4-6-19-12(8)14-10(16)9-3-2-5-17-9/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTAUQFGWLAMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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